4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is an organic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound features a methoxy group, a phenyl group, and a carboxylic acid functionality, making it a versatile structure in medicinal chemistry. Its molecular formula is CHN\O, with a molecular weight of approximately 245.23 g/mol .
The synthesis of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid typically involves the following methods:
The synthesis may involve using solvents such as acetonitrile or acetone under controlled temperature conditions to optimize yield and purity. Reaction conditions such as pH and temperature are critical for successful cyclization and functionalization .
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating characteristics of the methoxy group, making it a suitable candidate for further chemical modifications .
The mechanism of action for 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with biological targets at the molecular level:
Studies suggest that this compound could exhibit antimicrobial and antiviral properties, making it a subject of interest in drug development .
Key physical properties include:
Chemical properties include:
Relevant data on boiling point and melting point are not extensively documented but are crucial for practical applications in synthesis and formulation .
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:
The 2-pyridone core functions as a bioisostere for nucleic acid bases and phenolic systems, enabling specific interactions with biological targets through hydrogen bonding, dipole interactions, and π-stacking. X-ray crystallographic and computational studies reveal that 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid adopts a nearly planar conformation, facilitating deep engagement with hydrophobic enzyme pockets while the carboxylic acid and carbonyl groups serve as hydrogen bond acceptors/donors [3] [4]. Density Functional Theory (DFT) analyses of analogous 6-oxo-pyridines demonstrate substantial polarization across the ring system, with electron density localized at the C4 carbonyl oxygen (δ = -0.69 a.u) and the C3 carboxylic acid [4]. This charge distribution enhances electrostatic complementarity with target proteins, particularly metalloenzymes where carboxylate coordination to metal ions (e.g., Zn²⁺) is critical.
Table 1: Structural and Biological Features of Representative 2-Pyridone Derivatives
Compound | Core Structure | Key Substituents | Documented Pharmacological Role |
---|---|---|---|
6-Oxo-5-sulfanyl-1H-pyridine-3-carboxylic acid | 2-Pyridone with thiol | C5-SH, C3-COOH | Antiviral agent (Nipah virus inhibition via silver ion chelation) [4] |
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | N1-phenyl-2-pyridone | N1-Ph, C3-COOH | CB2 receptor agonist precursor [6] |
6-Methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid | Pyridazine analog | N2 in ring, C6-CH₃ | Bioactive small molecule [8] |
4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid | Methoxylated 2-pyridone | C4-OCH₃, N1-Ph, C3-COOH | Multidentate enzyme inhibitor intermediate [2] [3] |
The carboxylic acid at C3 is pivotal for derivatization into amides and esters—transformations that dramatically alter bioavailability and target affinity. For example, coupling with picolylamines generates compounds like the N-(pyridin-3-ylmethyl)carboxamide derivative (CID 119099697, C₁₉H₁₇N₃O₃), where the basic nitrogen augments water solubility and enables salt formation [1]. The methoxy group at C4 further modulates electron density, reducing ring electrophilicity and enhancing metabolic stability compared to unsubstituted analogs. Such structural nuances explain the scaffold’s prevalence in FDA-approved drugs targeting inflammation, oncology, and infectious diseases [4] [7].
Substituent engineering on the 2-pyridone scaffold enables precise optimization of physicochemical properties and target engagement. In 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, each substituent contributes distinct effects:
Table 2: Impact of Substituents on Key Molecular Properties
Substituent Position | Chemical Group | Effect on LogP | Electronic Influence | Role in Molecular Interactions |
---|---|---|---|---|
N1 | Phenyl | +1.2 vs. H [6] | Minimal resonance donation | Hydrophobic pocket filling, π-π stacking |
C3 | COOH | -0.7 vs. COOCH₃ | Strong electron-withdrawal | Metal chelation, H-bond donation, salt bridges |
C4 | OCH₃ | +0.3 vs. OH | Moderate electron-donation | Steric protection of carbonyl, H-bond acceptance |
C5 (Analog) | SH | +0.5 vs. H [4] | Polarizability enhancement | Heavy metal binding, radical scavenging |
DFT/IEFPCM solvent modeling confirms that substituents profoundly influence charge transfer dynamics. The HOMO-LUMO energy gap (ΔE = 4.72 eV in gas phase) narrows by 0.3–0.5 eV in polar solvents like ethanol or water, enhancing reactivity in biological environments [4]. This electronic tunability makes the scaffold ideal for designing bivalent inhibitors—exemplified by Burke’s work on polo-like kinase 1 (Plk1) antagonists where pyridone-containing peptidomimetics showed >100-fold affinity gains via simultaneous engagement of kinase and polo-box domains [7]. Similarly, diversification of the C3-carboxylate into amides or oximes accesses extended pharmacophores capable of multidentate binding across catalytic pockets in targets like tyrosyl-DNA phosphodiesterase 1 (TDP1) [7].
ConclusionThe strategic substitution pattern of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid epitomizes rational scaffold optimization in medicinal chemistry. Its C3-carboxylic acid, C4-methoxy group, and N1-phenyl ring collectively enhance target versatility while maintaining synthetic accessibility—a balance critical for developing enzyme inhibitors and signal transduction modulators. Future designs will likely exploit this core for fragment-based drug discovery, leveraging its polar surface area (~59.3 Ų) and moderate LogP (predicted 1.2–1.5) to navigate drug-like property space [4] [6]. As heterocyclic chemistry advances, this scaffold’s capacity to integrate diverse pharmacophoric elements will sustain its relevance in addressing emerging therapeutic targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1